molecular formula C7H11NO2 B13158896 1-(4,5-Dihydrofuran-2-yl)-2-(methylamino)ethan-1-one

1-(4,5-Dihydrofuran-2-yl)-2-(methylamino)ethan-1-one

Katalognummer: B13158896
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: KHYTXXXTGGQMMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,5-Dihydrofuran-2-yl)-2-(methylamino)ethan-1-one is an organic compound that belongs to the class of ketones. It features a dihydrofuran ring attached to an ethanone backbone with a methylamino group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dihydrofuran-2-yl)-2-(methylamino)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dihydrofuran with a suitable methylamino precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity. Safety measures and environmental considerations are also crucial in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4,5-Dihydrofuran-2-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(4,5-Dihydrofuran-2-yl)-2-(methylamino)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4,5-Dihydrofuran-2-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4,5-Dihydrofuran-2-yl)-2-aminoethan-1-one
  • 1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one
  • 1-(4,5-Dihydrofuran-2-yl)-2-(dimethylamino)ethan-1-one

Comparison

Compared to similar compounds, 1-(4,5-Dihydrofuran-2-yl)-2-(methylamino)ethan-1-one may exhibit unique properties due to the presence of the methylamino group

Eigenschaften

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

1-(2,3-dihydrofuran-5-yl)-2-(methylamino)ethanone

InChI

InChI=1S/C7H11NO2/c1-8-5-6(9)7-3-2-4-10-7/h3,8H,2,4-5H2,1H3

InChI-Schlüssel

KHYTXXXTGGQMMF-UHFFFAOYSA-N

Kanonische SMILES

CNCC(=O)C1=CCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.